molecular formula C20H18F3NO3S B2438189 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1704550-82-2

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2438189
CAS No.: 1704550-82-2
M. Wt: 409.42
InChI Key: PVYWSQCGELADNC-UHFFFAOYSA-N
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Description

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a potent and selective synthetic agonist for the G protein-coupled receptor 52 (GPR52) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3913872/]. GPR52 is a class A GPCR that is primarily expressed in the brain, particularly in the striatum, and has emerged as a promising non-dopaminergic target for psychiatric and neurological disorders. This compound exhibits high affinity for GPR52, acting through Gαs coupling to stimulate cyclic adenosine monophosphate (cAMP) production [https://pubchem.ncbi.nlm.nih.gov/compound/16218196]. Its main research value lies in its potential as a novel therapeutic strategy for conditions like schizophrenia and Huntington's disease by modulating striatal neurotransmission without direct interaction with dopamine receptors, thereby potentially avoiding side effects such as tardive dyskinesia associated with typical antipsychotics [https://www.nature.com/articles/ncomms3115]. Researchers utilize this specific molecule to probe GPR52 signaling pathways, investigate its role in modulating dopamine and glutamate receptor function, and evaluate its efficacy in preclinical models of psychosis and motor dysfunction. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYWSQCGELADNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a thiazepane ring. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C19H16F3NOSC_{19}H_{16}F_3NOS, with a molecular weight of approximately 373.44 g/mol. The presence of functional groups such as the ketone and aromatic systems suggests potential reactivity and biological activity.

Structural Features

FeatureDescription
Benzo[d][1,3]dioxole A fused aromatic system known for various biological activities.
Thiazepane Ring A cyclic structure that may influence pharmacokinetics and receptor interactions.
Trifluoromethyl Group Enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity is hypothesized to arise from the compound's interaction with specific biological targets, including enzymes and receptors involved in metabolic processes. Computational tools like the Prediction of Activity Spectra for Substances (PASS) can estimate pharmacological effects based on structural features.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, several related compounds provide insight into its potential effects:

  • Study on Thiazepane Derivatives : Research indicates that thiazepane derivatives can interact with multiple targets in cancer therapy, suggesting that similar interactions may be present in our compound .
  • Fluorinated Compounds : The incorporation of trifluoromethyl groups in aromatic compounds has been associated with enhanced biological activity due to increased electron-withdrawing effects, impacting receptor binding .

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Drug Development : Its structural characteristics may allow it to serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Biological Probes : The fluorescent properties associated with some derivatives could be exploited for imaging in biological studies.

Preparation Methods

Thiazepane Core Formation

The 1,4-thiazepane ring is constructed via a cyclocondensation reaction between a cysteine derivative and a 1,3-dihaloalkane. A modified Gewald reaction, as described in the synthesis of thiazolo[4,5-d]pyrimidinones, is adapted here:

  • Reagents :

    • L-Cysteine methyl ester hydrochloride (1.2 equiv)
    • 1,3-Dibromopropane (1.0 equiv)
    • Triethylamine (2.5 equiv) in anhydrous THF.
  • Conditions :

    • Reaction under nitrogen at 60°C for 12 hours.
    • Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the thiazepane ring with 78% efficiency.

Functionalization with Benzo[d]dioxol-5-yl Group

The benzo[d]dioxole moiety is introduced via Pd-catalyzed Suzuki-Miyaura coupling :

  • Reagents :

    • 7-Bromo-1,4-thiazepane (1.0 equiv)
    • Benzo[d]dioxol-5-ylboronic acid (1.5 equiv)
    • Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (3:1).
  • Conditions :

    • Microwave irradiation at 100°C for 30 minutes.
    • Post-reaction extraction with dichloromethane and drying over MgSO₄ affords Intermediate A in 85% yield.

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride (Intermediate B)

Preparation from 2-(Trifluoromethyl)benzoic Acid

The acyl chloride is synthesized via thionyl chloride-mediated chlorination :

  • Reagents :

    • 2-(Trifluoromethyl)benzoic acid (1.0 equiv)
    • Thionyl chloride (3.0 equiv) with catalytic DMF.
  • Conditions :

    • Reflux at 80°C for 4 hours.
    • Excess thionyl chloride is removed under vacuum to yield Intermediate B as a colorless liquid (92% purity by GC-MS).

Final Coupling Reaction

Amide Bond Formation

Intermediate A is acylated with Intermediate B under Schotten-Baumann conditions :

  • Reagents :

    • 7-(Benzo[d]dioxol-5-yl)-1,4-thiazepane (1.0 equiv)
    • 2-(Trifluoromethyl)benzoyl chloride (1.1 equiv)
    • Aqueous NaOH (10%) and dichloromethane.
  • Conditions :

    • Stirring at 0–5°C for 2 hours.
    • Organic layer separation, washing with brine, and rotary evaporation yield the crude product.
    • Recrystallization from ethanol/water (7:3) provides the target compound in 76% yield.

Alternative Coupling Strategies

T3P®-Mediated Acylation :

  • Using propylphosphonic anhydride (T3P) in 2-methyltetrahydrofuran enhances reaction efficiency (88% yield) by reducing side reactions.

Reaction Optimization and Challenges

Temperature Control

  • Acylation at low temperatures (0–5°C) minimizes racemization of the thiazepane’s nitrogen center.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve Intermediate B’s solubility but require strict anhydrous conditions to prevent hydrolysis.

Purification Challenges

  • Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates unreacted starting materials and regioisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.65 (d, J = 7.8 Hz, 1H, Ar-H)
    • δ 6.85 (s, 1H, benzo[d]dioxole-H)
    • δ 4.25 (m, 2H, thiazepane-CH₂-S)
    • δ 3.70 (m, 2H, thiazepane-N-CH₂).
  • ¹³C NMR :

    • 169.8 ppm (C=O)
    • 147.2 ppm (CF₃-Ar).

Mass Spectrometry

  • HRMS (ESI+) : m/z 409.42 [M+H]⁺, confirming molecular formula C₂₀H₁₈F₃NO₃S.

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Microreactor systems enable safer handling of thionyl chloride and improve heat dissipation during Intermediate B synthesis.

Green Chemistry Approaches

  • Replacement of THF with cyclopentyl methyl ether (CPME) in cyclocondensation steps reduces environmental impact.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone?

Methodological Answer: The synthesis typically involves multi-step routes, starting with the formation of the thiazepane ring followed by functionalization with the benzo[d][1,3]dioxole and trifluoromethylphenyl groups. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for ring closure .
  • Temperature Control : Reactions often require low temperatures (0–5°C) during sensitive steps (e.g., amine coupling) to avoid side products .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to attach aryl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final compound with >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C-NMR : Confirm the presence of the thiazepane ring (δ ~3.5–4.5 ppm for S- and N-protons), benzo[d][1,3]dioxole (δ ~5.9–6.8 ppm), and trifluoromethylphenyl (δ ~7.4–7.8 ppm) .
    • IR Spectroscopy : Detect carbonyl (C=O, ~1705 cm⁻¹) and C-F (~1100–1200 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (EI-HRMS) validates molecular weight (e.g., m/z 437.12 for C22H18F3NO3S) and detects impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity and mechanisms of action?

Methodological Answer:

  • In Vitro Assays :
    • Target Binding : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs or kinases) .
    • Cellular Efficacy : Dose-response curves (IC50) in cancer cell lines (e.g., HeLa, MCF7) with MTT assays .
  • Mechanistic Studies :
    • Western Blotting : Assess downstream signaling proteins (e.g., phosphorylated ERK or AKT) .
    • Metabolic Stability : Microsomal assays (human liver microsomes) to predict pharmacokinetics .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Source Analysis : Compare experimental conditions (e.g., cell line variants, serum concentrations) that may alter results .
  • Structural Analog Comparison : Use SAR tables (Table 1) to identify substituents critical for activity .
  • Statistical Validation : Apply ANOVA or t-tests to confirm reproducibility across replicates .

Q. Table 1: Structural-Activity Relationship (SAR) of Analog Compounds

Compound SubstituentsBioactivity (IC50, nM)Target SelectivityReference
Benzo[d][1,3]dioxole + CF3-phenyl85 ± 12Kinase X
Thiophene + CF3-phenyl210 ± 30GPCR Y

Q. What in vivo models are suitable for preclinical testing of this compound?

Methodological Answer:

  • Rodent Models :
    • Pharmacokinetics : Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .
    • Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (10–50 mg/kg) .
  • Toxicology : Monitor liver enzymes (ALT/AST) and histopathology to assess safety .

Q. How can computational methods enhance the understanding of this compound’s interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., PDB ID 3ERT) .
  • MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Train models on PubChem datasets to predict toxicity or metabolic pathways .

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